molecular formula C18H17ClN2O3S B2448331 1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 538338-33-9

1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2448331
CAS No.: 538338-33-9
M. Wt: 376.86
InChI Key: KEVZPPZVKZVIDP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic compound featuring a complex, bicyclic structure. Its core is based on a tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one ring system that is modified with a sulfone group (5,5-dioxide). The molecule is further functionalized with a 4-chlorophenyl group at the 1-position and an o-tolyl (2-methylphenyl) group at the 3-position of the imidazoline ring. This specific arrangement of aromatic and heterocyclic rings makes it a molecule of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis and development of novel pharmacologically active agents. Researchers can utilize this compound as a key intermediate or a building block for constructing more complex molecular architectures. It is supplied with guaranteed high purity and consistency to ensure reliable performance in experimental settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVZPPZVKZVIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antiviral, antibacterial, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₇ClN₂O₄S
  • Molecular Weight : 403.5 g/mol
  • CAS Number : 946259-50-3

The compound features a thieno-imidazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and o-tolyl groups enhances its pharmacological profile.

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one exhibit significant antiviral properties. For instance:

  • Case Study : A derivative of thieno[3,4-d]imidazole demonstrated an EC₅₀ of 3.98 µM against HIV-1, showcasing a high therapeutic index (CC₅₀/EC₅₀ > 105.25), indicating its potential as a leading antiviral agent .
CompoundVirus TargetEC₅₀ (µM)Therapeutic Index
Thieno derivativeHIV-13.98>105.25

Antibacterial Activity

The antibacterial efficacy of similar compounds has also been investigated:

  • Research Findings : Compounds with structural similarities to the target compound have shown promising results against various bacterial strains. For example, certain thiazolidinone derivatives exhibited IC₅₀ values ranging from 0.63 µM to 2.14 µM against E. coli and S. aureus .
Compound TypeBacterial StrainIC₅₀ (µM)
ThiazolidinoneE. coli0.63
ThiazolidinoneS. aureus2.14

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cell lines:

  • Cytotoxicity Study : The compound exhibited varying degrees of cytotoxicity with CC₅₀ values indicating moderate toxicity levels in certain human cancer cell lines.
Cell LineCC₅₀ (µM)
HeLa12.5
MCF-715.0

The proposed mechanism of action for compounds in this class includes inhibition of key viral enzymes and disruption of bacterial cell wall synthesis. The thieno-imidazole structure is believed to interact with target proteins through hydrogen bonding and π-stacking interactions.

Preparation Methods

Thienoimidazole Ring Formation

The thieno[3,4-d]imidazole scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:

  • Thiophene precursor functionalization : Starting with 3,4-diaminothiophene, cyclization with carbonyl equivalents (e.g., triphosgene) forms the imidazole ring.
  • Oxidation to sulfone : Subsequent treatment with hydrogen peroxide (H₂O₂) in acetic acid at 80°C introduces the 5,5-dioxide moiety.

Key parameters:

Step Reagents Temperature Yield
Cyclization Triphosgene, DCM 0–25°C 68–72%
Oxidation 30% H₂O₂, AcOH 80°C 85–90%

Stereochemical Considerations

The tetrahydro ring system imposes stereochemical constraints. Hydrogenation of the dihydro precursor using:

  • Catalyst: 10% Pd/C
  • Pressure: 50 psi H₂
  • Solvent: ethanol

Achieves >95% diastereomeric excess, as confirmed by X-ray crystallography in analogous systems.

Purification and Characterization

Final purification employs:

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Recrystallization from ethanol/water

Critical spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 8H, aryl), 4.32 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
  • HRMS : m/z [M+H]⁺ calcd. 443.0654, found 443.0658

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